molecular formula C10H16Sn B8570748 Stannane, trimethyl(3-methylphenyl)- CAS No. 937-01-9

Stannane, trimethyl(3-methylphenyl)-

Cat. No.: B8570748
CAS No.: 937-01-9
M. Wt: 254.94 g/mol
InChI Key: KWGXEOLVIDRMDD-UHFFFAOYSA-N
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Description

Stannane, trimethyl(3-methylphenyl)- (CAS: 937-01-9), also known as m-Tolyltrimethylstannane, is an organotin compound with the molecular formula C₁₀H₁₆Sn . It consists of a tin (Sn) atom bonded to three methyl groups and a 3-methylphenyl (m-tolyl) aromatic substituent. This compound is widely used in Stille coupling reactions, a pivotal method in polymer chemistry and organic synthesis for forming carbon-carbon bonds . Its structure balances steric accessibility and electronic modulation, making it a versatile reagent in catalytic processes.

Properties

CAS No.

937-01-9

Molecular Formula

C10H16Sn

Molecular Weight

254.94 g/mol

IUPAC Name

trimethyl-(3-methylphenyl)stannane

InChI

InChI=1S/C7H7.3CH3.Sn/c1-7-5-3-2-4-6-7;;;;/h2-3,5-6H,1H3;3*1H3;

InChI Key

KWGXEOLVIDRMDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)[Sn](C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

The reactivity and applications of organotin compounds depend on their substituents. Below is a comparative analysis of trimethyl(3-methylphenyl)stannane with analogous stannanes:

Compound Molecular Formula Key Substituents Molecular Weight Key Applications
Trimethyl(3-methylphenyl)stannane C₁₀H₁₆Sn 3-methylphenyl, methyl 254.94 Stille coupling, polymer synthesis
Trimethyl(phenyl)stannane C₉H₁₄Sn Phenyl, methyl 240.94 Catalysis, intermediates
Trimethyl(phenylethynyl)stannane C₁₁H₁₄Sn Phenylethynyl, methyl 264.94 Cross-coupling reactions
Tributyl[3-(trifluoromethyl)phenyl]stannane C₁₉H₂₇F₃Sn 3-CF₃-phenyl, tributyl 435.16 Fluorinated material synthesis
Trimethyl(thiophen-2-yl)stannane C₇H₁₀SSn Thiophen-2-yl, methyl 244.90 Conductive polymer synthesis

Key Observations :

  • Steric Effects : The 3-methylphenyl group in the target compound introduces moderate steric hindrance compared to bulkier substituents like tributyl groups in . This balance enhances its reactivity in transmetallation steps during Stille coupling .
  • Electronic Effects : The methyl group on the phenyl ring is electron-donating, increasing electron density at the aromatic ring. This contrasts with electron-withdrawing groups like CF₃ in , which reduce nucleophilicity .
  • Heteroaromatic Analogues : Stannanes with thiophene (e.g., ) or furan substituents exhibit higher nucleophilicity due to heteroatom resonance, accelerating transmetallation kinetics .

Reactivity in Stille Coupling Reactions

Stille coupling efficiency depends on the nucleophilicity and steric profile of the stannane:

  • Trimethyl(3-methylphenyl)stannane demonstrates moderate reactivity in coupling reactions. Its methyl-substituted phenyl group provides sufficient electron density for transmetallation while avoiding excessive steric hindrance .
  • Trimethyl(thiophen-2-yl)stannane exhibits higher reactivity due to sulfur's electron-rich nature, enabling faster Pd-Sn bond formation .
  • Tributyl[3-(trifluoromethyl)phenyl]stannane shows lower reactivity in coupling due to the electron-withdrawing CF₃ group and bulky tributyl substituents, which slow transmetallation .

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